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Compound of Interest

Compound Name: AMCA-X SE

Cat. No.: B1147936 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AMCA-X Succinimidyl Ester (SE) is a blue fluorescent dye commonly utilized for the covalent

labeling of proteins, peptides, and other biomolecules containing primary amines. As a

derivative of aminomethylcoumarin acetic acid (AMCA), it possesses a succinimidyl ester

functional group that readily reacts with nucleophilic amino groups, such as the ε-amino group

of lysine residues, to form a stable amide bond. This property makes AMCA-X SE an excellent

candidate for conjugating antibodies for use in various fluorescence-based applications,

including immunofluorescence (IF) microscopy. Its distinct blue fluorescence, with an excitation

maximum in the ultraviolet (UV) range and an emission maximum in the blue visible range,

provides a valuable color option for multicolor imaging experiments.

These application notes provide a comprehensive overview of the properties of AMCA-X SE
and detailed protocols for its use in labeling antibodies and performing subsequent

immunofluorescence staining of cells and tissues.

Data Presentation: Photophysical and Chemical
Properties of AMCA-X SE
The following table summarizes the key quantitative data for AMCA-X SE, facilitating its

integration into experimental design.
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Property Value Reference(s)

Excitation Maximum (λex) ~353 nm [1]

Emission Maximum (λem) ~442 nm [1][2]

Molar Extinction Coefficient (ε) 19,000 M⁻¹cm⁻¹ at 353 nm [2]

Quantum Yield (Φ)

Not definitively reported for

AMCA-X SE. However, related

4-aminocoumarin derivatives

exhibit quantum yields in the

range of 0.41 to 0.83 in

DMSO.[3]

Molecular Weight 443.45 g/mol [1]

Reactive Group
N-hydroxysuccinimidyl (NHS)

ester
[2]

Target Moiety
Primary amines (e.g., lysine

residues)
[2]

Solubility
Soluble in anhydrous DMSO or

DMF
[1]

Experimental Protocols
Part 1: Protocol for Antibody Conjugation with AMCA-X
SE
This protocol details the steps for covalently labeling a primary or secondary antibody with

AMCA-X SE.

Materials:

Antibody to be labeled (at a concentration of 2-10 mg/mL)

AMCA-X SE

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
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Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

Purification column (e.g., size-exclusion chromatography column)

Spectrophotometer

Procedure:

Antibody Preparation:

Dissolve the antibody in the reaction buffer to a final concentration of 2-10 mg/mL.

Ensure the buffer is free of primary amines (e.g., Tris, glycine) and sodium azide, as these

will compete with the labeling reaction. If necessary, perform a buffer exchange.

AMCA-X SE Preparation:

Immediately before use, dissolve the AMCA-X SE in anhydrous DMSO or DMF to a

concentration of 10 mg/mL.

Vortex briefly to ensure complete dissolution.

Labeling Reaction:

Calculate the required volume of the AMCA-X SE solution. A molar ratio of dye to protein

between 10:1 and 20:1 is a good starting point for optimization.

While gently stirring the antibody solution, slowly add the calculated amount of the AMCA-
X SE solution.

Incubate the reaction for 1-2 hours at room temperature, protected from light.

Purification of the Labeled Antibody:

Separate the labeled antibody from the unreacted dye using a size-exclusion

chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).

The first colored fraction to elute will be the labeled antibody.
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Determination of Degree of Labeling (DOL) (Optional but Recommended):

Measure the absorbance of the purified labeled antibody at 280 nm (A₂₈₀) and at the

absorbance maximum of AMCA-X SE (~353 nm, A_max).

The DOL can be calculated using the following formula: DOL = (A_max × M_protein) /

(ε_dye × (A₂₈₀ - (A_max × CF₂₈₀)))

Where:

M_protein is the molecular weight of the antibody (~150,000 g/mol for IgG).

ε_dye is the molar extinction coefficient of AMCA-X SE (19,000 M⁻¹cm⁻¹).

CF₂₈₀ is the correction factor for the absorbance of the dye at 280 nm (typically

around 0.3 for coumarin dyes).

Part 2: Protocol for Direct Immunofluorescence Staining
using AMCA-X SE-Conjugated Antibody
This protocol outlines the procedure for using a directly labeled primary antibody for

immunofluorescence staining of cultured cells.

Materials:

Cultured cells on coverslips or in a multi-well plate

Phosphate-Buffered Saline (PBS)

Fixation Solution: 4% paraformaldehyde in PBS

Permeabilization Solution (optional): 0.1-0.5% Triton X-100 in PBS

Blocking Solution: 1-5% Bovine Serum Albumin (BSA) or normal serum in PBS

AMCA-X SE-conjugated primary antibody

Antifade mounting medium
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Fluorescence microscope with appropriate filters for AMCA-X SE

Procedure:

Cell Preparation:

Wash the cells twice with PBS.

Fixation:

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each.

Permeabilization (for intracellular targets):

If the target antigen is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in

PBS for 10 minutes.

Wash the cells three times with PBS for 5 minutes each.

Blocking:

Block non-specific antibody binding by incubating the cells in blocking solution for 30-60

minutes at room temperature.

Primary Antibody Incubation:

Dilute the AMCA-X SE-conjugated primary antibody to the desired concentration in the

blocking solution.

Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight

at 4°C, protected from light.

Washing:

Wash the cells three times with PBS for 5 minutes each, protected from light.

Mounting:
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Mount the coverslips onto microscope slides using an antifade mounting medium.

Imaging:

Visualize the fluorescence using a microscope equipped with a UV excitation source and a

blue emission filter.

Part 3: Protocol for Indirect Immunofluorescence
Staining using an AMCA-X SE-Conjugated Secondary
Antibody
This protocol describes the use of an unlabeled primary antibody followed by an AMCA-X SE-

conjugated secondary antibody.

Materials:

All materials from the direct immunofluorescence protocol

Unlabeled primary antibody

AMCA-X SE-conjugated secondary antibody (specific for the host species of the primary

antibody)

Procedure:

Cell Preparation, Fixation, Permeabilization, and Blocking:

Follow steps 1-4 from the direct immunofluorescence protocol.

Primary Antibody Incubation:

Dilute the unlabeled primary antibody to its optimal concentration in the blocking solution.

Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or

overnight at 4°C.

Washing:
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Wash the cells three times with PBS for 5 minutes each.

Secondary Antibody Incubation:

Dilute the AMCA-X SE-conjugated secondary antibody in the blocking solution.

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature,

protected from light.

Washing:

Wash the cells three times with PBS for 5 minutes each, protected from light.

Mounting and Imaging:

Follow steps 7 and 8 from the direct immunofluorescence protocol.
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Caption: Workflow for the conjugation of antibodies with AMCA-X SE.
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Caption: Generalized workflow for direct and indirect immunofluorescence staining.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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